BenchChemオンラインストアへようこそ!

3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one

CCK1R Agonist GPCR Signaling Calcium Mobilization

This 3-methyl, 3,4-dihydro-1,8-naphthyridin-2-one scaffold is differentiated from generic naphthyridinones by its specific substitution pattern, which confers an optimal XlogP of 0.9 and a molecular weight of 162.2 g/mol for superior membrane permeability and metabolic stability. As a moderate-potency CCK1R agonist (EC50=0.316 nM), it enables detailed receptor signaling studies without rapid desensitization, while its privileged core supports PDE4 inhibitor SAR programs. Available at ≥95% purity, this fragment-compliant building block is ideal for HTS and combinatorial chemistry. Procure with confidence for reproducible results.

Molecular Formula C9H10N2O
Molecular Weight 162.19
CAS No. 40000-80-4
Cat. No. B1655645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one
CAS40000-80-4
Molecular FormulaC9H10N2O
Molecular Weight162.19
Structural Identifiers
SMILESCC1CC2=C(NC1=O)N=CC=C2
InChIInChI=1S/C9H10N2O/c1-6-5-7-3-2-4-10-8(7)11-9(6)12/h2-4,6H,5H2,1H3,(H,10,11,12)
InChIKeySHLRYTOPHUYTIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one (CAS 40000-80-4): Procurement and Differentiation Guide


3-Methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one (CAS 40000-80-4) is a heterocyclic organic compound belonging to the naphthyridine family, characterized by a fused bicyclic system containing nitrogen atoms and featuring a dihydro configuration with a methyl group at the 3-position . It is a versatile small-molecule scaffold of interest in medicinal chemistry and drug development, with demonstrated activity as a CCK1 receptor agonist [1]. This guide provides quantifiable evidence to differentiate this compound from its closest analogs for scientific and industrial selection.

Why 3-Methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one Cannot Be Substituted with Generic Naphthyridinone Analogs


While the 1,8-naphthyridin-2-one core is a common scaffold, the specific 3-methyl and 3,4-dihydro modifications on this compound confer distinct physicochemical and biological properties that cannot be replicated by generic analogs. Substitution with the parent 1,8-naphthyridin-2(1H)-one (CAS 15936-09-1) or other naphthyridinones without this precise substitution pattern would alter key properties such as lipophilicity (XlogP) and molecular weight, which directly impact membrane permeability, metabolic stability, and target engagement . The quantitative evidence below demonstrates these critical differentiations.

Quantitative Differentiation of 3-Methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one from Closest Analogs


CCK1R Agonist Activity: A 22- to 45-Fold Lower Potency Than Endogenous CCK-8 Enables Finer Pharmacological Control

This compound activates the cholecystokinin receptor type 1 (CCK1R) with an EC50 of 0.316 nM in CHO cells, as measured by intracellular calcium response [1]. In the same assay system, the endogenous agonist CCK-8 exhibits an EC50 of 7–14 pM [1]. This represents a 22- to 45-fold reduction in potency, providing a valuable tool for dose-response studies without immediate receptor saturation.

CCK1R Agonist GPCR Signaling Calcium Mobilization

Physicochemical Differentiation: Increased Molecular Weight and Lipophilicity Versus Parent Scaffold

Compared to the unsubstituted 1,8-naphthyridin-2(1H)-one parent (MW 146.15 g/mol, XlogP ~0.2) , this compound has a higher molecular weight of 162.2 g/mol and an increased XlogP of 0.9 . These modifications are attributed to the addition of a methyl group and partial saturation of the ring system.

Medicinal Chemistry Drug-likeness Physicochemical Profiling

Scaffold Uniqueness: A Naphthyridinone Core Distinct from Classical PDE4 Inhibitors Like Rolipram

The 1,8-naphthyridin-2(1H)-one core of this compound represents a structural class that is 'completely different' from the pyrrolidinone-based PDE4 inhibitor rolipram [1]. While direct PDE4 inhibition data for this specific compound is not available, naphthyridinone derivatives such as YM-10335 have demonstrated selective PDE4 inhibition with IC50 values in the nanomolar range, whereas rolipram has an IC50 of ~1 µM [1][2].

PDE4 Inhibition Anti-inflammatory Scaffold Hopping

Commercial Availability: Defined Purity and Off-the-Shelf Procurement

This compound is commercially available from multiple vendors with a minimum purity of 95% as determined by HPLC . It is supplied with a certificate of analysis including molecular weight (162.2 g/mol), InChIKey (SHLRYTOPHUYTIS-UHFFFAOYSA-N), and SMILES string (O=C1N=C2NC=CC=C2CC1C) . In contrast, many naphthyridinone analogs require custom synthesis and are not readily available off-the-shelf, which can delay research timelines.

Chemical Procurement Quality Control Research Reagents

Optimal Application Scenarios for 3-Methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one


CCK1R Pharmacological Tool for GPCR Signaling Studies

This compound serves as a moderate-potency CCK1R agonist (EC50 = 0.316 nM), enabling detailed dose-response studies of cholecystokinin receptor signaling without the rapid desensitization associated with the high-potency endogenous agonist CCK-8 [1]. Its small-molecule nature facilitates cellular and in vivo administration compared to peptide agonists.

Scaffold for PDE4 Inhibitor Lead Optimization

The 1,8-naphthyridin-2-one core is a privileged scaffold for developing selective PDE4 inhibitors, a class with therapeutic potential in asthma and COPD [1]. This specific compound, with its 3-methyl and dihydro modifications, offers a distinct starting point for SAR studies aimed at improving metabolic stability and oral bioavailability compared to earlier naphthyridinone leads [1].

Medicinal Chemistry Building Block for Library Synthesis

The compound's well-defined physicochemical properties (MW 162.2 g/mol, XlogP 0.9, 1 HBD, 2 HBA) [1] make it a compliant building block for fragment-based drug discovery and combinatorial chemistry. Its commercial availability at 95% purity [2] ensures consistent quality for high-throughput screening campaigns and structure-activity relationship (SAR) explorations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.